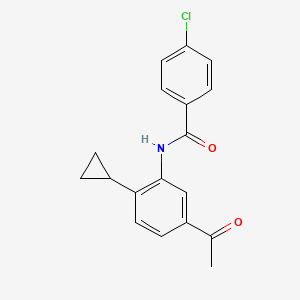![molecular formula C16H8FN3O3 B11046646 1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring and a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Naphthoquinone Moiety: The naphthoquinone moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a naphthalene derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorinated aromatic compound is reacted with the triazole-naphthoquinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.
Reactive Oxygen Species (ROS) Production: It can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Naphthoquinone Derivatives: Compounds with a naphthoquinone moiety but different substituents can exhibit different reactivity and biological activities.
Fluorophenyl Compounds: Compounds with a fluorophenyl group but different core structures can have distinct properties and applications.
List of Similar Compounds
- 1-(4-chlorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- 1-(4-bromophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- 1-(4-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
Eigenschaften
Molekularformel |
C16H8FN3O3 |
|---|---|
Molekulargewicht |
309.25 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C16H8FN3O3/c17-9-5-7-10(8-6-9)19-14-13(18-20(19)23)15(21)11-3-1-2-4-12(11)16(14)22/h1-8H |
InChI-Schlüssel |
DHCGCKTXWKHPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11046568.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11046571.png)

![2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11046578.png)
![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11046589.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)